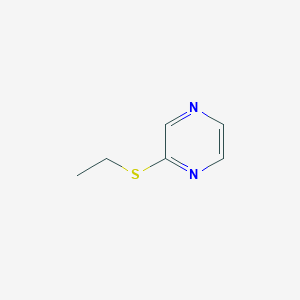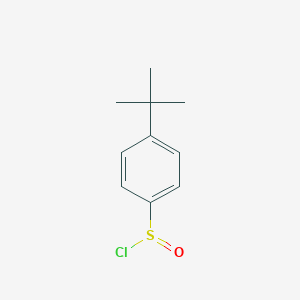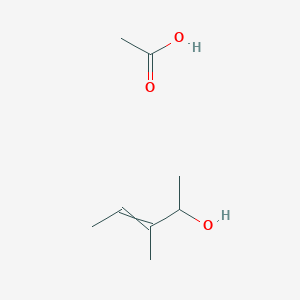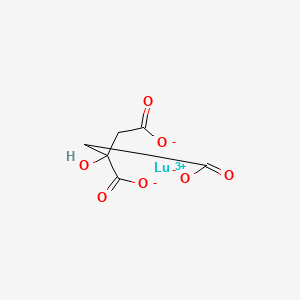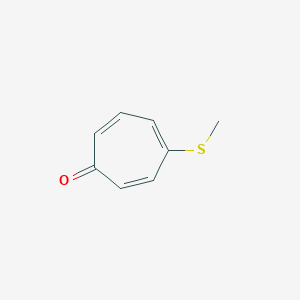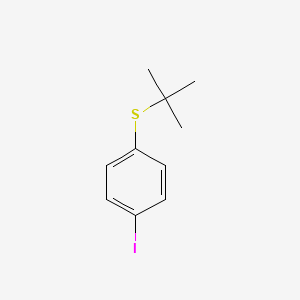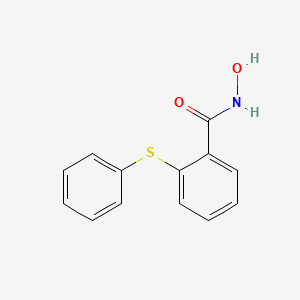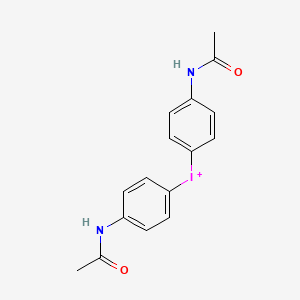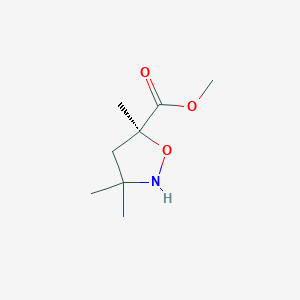
1-(2-Ethylcyclohexyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylcyclohexyl)propan-1-one is an organic compound with the molecular formula C12H22O It is a ketone characterized by a cyclohexane ring substituted with an ethyl group and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylcyclohexyl)propan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting 2-ethylcyclohexanone is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced distillation and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylcyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position to the carbonyl group, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of light or heat.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated ketones or alkylated derivatives.
Scientific Research Applications
1-(2-Ethylcyclohexyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethylcyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with various enzymes and receptors, influencing their activity. Additionally, the cyclohexane ring and ethyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Ethylcyclohexanone: Similar structure but lacks the propanone group.
Propiophenone: Contains a phenyl group instead of a cyclohexane ring.
Uniqueness: 1-(2-Ethylcyclohexyl)propan-1-one is unique due to its combination of a cyclohexane ring, an ethyl group, and a propanone group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65882-69-1 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(2-ethylcyclohexyl)propan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
OPGOTBWCIZFNIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


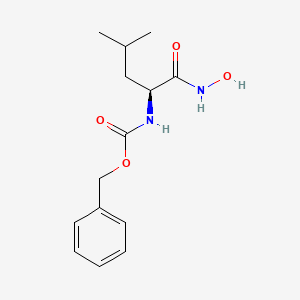
![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
